4-(Trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
“4-(Trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H4ClF3O3S . It is also known by other names such as “4-(Trifluoromethoxy)benzenesulfonic acid chloride”, “4-(Trifluoromethoxy)phenylsulfonyl chloride”, and "4-(Trifluoromethoxy)benzene-1-sulfonyl chloride" .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)benzenesulfonyl chloride” can be represented by the InChI string: InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H
. This indicates that the molecule consists of a benzene ring with a trifluoromethoxy group and a sulfonyl chloride group attached to it .
Scientific Research Applications
Synthesis of Privileged Scaffolds
Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates for a range of chemical transformations. This approach has enabled the synthesis of diverse privileged scaffolds, indicating the utility of sulfonyl chloride derivatives in solid-phase synthesis to generate novel molecular structures (Fülöpová & Soural, 2015).
Nucleophilic Trifluoromethoxylation
A study by Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt proved effective as a trifluoromethoxide source for SN2 reactions, enabling the formation of trifluoromethyl ethers, which highlights the reactivity of trifluoromethoxy-related sulfonyl chlorides in nucleophilic substitutions (Duran-Camacho et al., 2021).
Catalytic Arylation
The catalytic desulfitative arylation of heteroaromatics using halobenzenesulfonyl chlorides has been explored, showcasing the reactivity of these compounds in cross-coupling reactions. Such processes afford arylated heteroarenes with high selectivity and yield, demonstrating the potential of sulfonyl chlorides in facilitating complex aromatic substitutions without affecting halide groups, enabling further chemical manipulations (Skhiri et al., 2015).
Green Chlorination Processes
Benzenesulfonyl hydrazide synthesis from benzensulfonyl chloride using bis(trichloromethyl)carbonate as a chlorination agent represents a green chemistry approach. This method emphasizes the role of sulfonyl chloride derivatives in developing safer, environmentally friendly chemical processes by avoiding hazardous reagents and minimizing waste (Hong-min, 2012).
properties
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCDBMIOLNKDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240580 | |
Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzenesulfonyl chloride | |
CAS RN |
94108-56-2 | |
Record name | 4-(Trifluoromethoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Trifluoromethoxy)benzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethoxy)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-(TRIFLUOROMETHOXY)BENZENESULPHONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX2F6S77T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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